molecular formula C14H16N4O B5320335 N-(4-ISOPROPYLPHENYL)-N'-(2-PYRAZINYL)UREA

N-(4-ISOPROPYLPHENYL)-N'-(2-PYRAZINYL)UREA

Cat. No.: B5320335
M. Wt: 256.30 g/mol
InChI Key: KCDIQOBGBAOTIT-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(2)11-3-5-12(6-4-11)17-14(19)18-13-9-15-7-8-16-13/h3-10H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDIQOBGBAOTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 4-isopropylaniline with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

Industrial production of N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Agriculture: Evaluation as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.

    Materials Science: Investigation of its properties as a precursor for the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA: Similar structure with a methyl group instead of an isopropyl group.

    N-(4-CHLOROPHENYL)-N’-(2-PYRAZINYL)UREA: Contains a chlorine atom instead of an isopropyl group.

Uniqueness

N-(4-ISOPROPYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of the isopropyl group, which may influence its steric and electronic properties, leading to distinct reactivity and biological activity compared to its analogs.

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